molecular formula C7H11BrO2 B049043 Ethyl 1-bromocyclobutanecarboxylate CAS No. 35120-18-4

Ethyl 1-bromocyclobutanecarboxylate

カタログ番号: B049043
CAS番号: 35120-18-4
分子量: 207.06 g/mol
InChIキー: UTVNSHXHFRIXMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-bromocyclobutanecarboxylate is a high-value, bifunctional synthetic building block prized for its role in constructing cyclobutane-containing molecular architectures. The molecule features two highly versatile reactive sites: a bromine substituent and an ethyl ester. The bromine atom is an excellent leaving group, enabling a range of nucleophilic substitution reactions (e.g., SN2 with various nucleophiles) and serving as a pivotal handle for cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, to introduce the cyclobutyl ring into more complex systems. Concurrently, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or subjected to other standard transformations, or used in amide coupling reactions.

特性

IUPAC Name

ethyl 1-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVNSHXHFRIXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188624
Record name Ethyl alpha-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35120-18-4
Record name Ethyl 1-bromocyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35120-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-bromocyclobutanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35120-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl alpha-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl α-bromocyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 1-BROMOCYCLOBUTANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX1RMD8FYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Alkylation of Phenolic Substrates in DMF

A widely employed method involves the alkylation of phenolic compounds with ethyl 1-bromocyclobutanecarboxylate under basic conditions. For instance, 2-nitro-5-(trifluoromethyl)phenol reacts with the bromoester in N,N-dimethylformamide (DMF) at 80°C for 2 hours, achieving an 85% yield. The protocol leverages cesium carbonate as a base to deprotonate the phenol, facilitating nucleophilic displacement of bromide (Table 1).

Table 1: Reaction Conditions for Phenolic Alkylation

ParameterValue
Substrate2-Nitro-5-(trifluoromethyl)phenol
SolventDMF
Temperature80°C
Time2 hours
BaseCesium carbonate
Yield85%

The product is isolated via extraction with ethyl acetate, followed by drying over MgSO4 and concentration. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm the structure, with LC-MS showing a molecular ion peak at m/z 258 (M–H).

Extended Heating for Challenging Substrates

For less reactive substrates, prolonged heating at elevated temperatures is necessary. A 54-hour reaction at 120°C in DMF with 2-nitro-5-(trifluoromethyl)phenol and excess bromoester (1.2 equivalents) yields a crude product containing 26% of the desired compound. While the yield is lower, this method accommodates sterically hindered or electron-deficient phenols. Post-reaction workup involves aqueous extraction and column chromatography to separate unreacted starting material.

Coupling with Heterocyclic Amines

This compound also participates in coupling reactions with heterocyclic amines. For example, 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine reacts with the bromoester in N-methylpyrrolidone (NMP) at 80°C for 3 hours, followed by 2 hours at 100°C in the presence of sodium sulfide and cesium carbonate, yielding 60% of the product. This two-step protocol highlights the bromoester’s versatility in forming carbon–heteroatom bonds (Table 2).

Table 2: Heterocyclic Coupling Reaction Parameters

ParameterValue
Substrate4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
SolventNMP
Temperature80°C → 100°C
Time3 hours + 2 hours
ReagentsSodium sulfide, Cs2CO3
Yield60%

Comparative Analysis of Methods

Efficiency and Scope

  • Phenolic Alkylation (80°C) : High yield (85%) and short reaction time make this ideal for electron-rich phenols.

  • Extended Heating (120°C) : Suitable for recalcitrant substrates but requires chromatographic purification.

  • Heterocyclic Coupling : Moderate yield (60%) but enables access to nitrogen-containing analogs.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity and reaction rates.

  • Base Strength : Strong bases like Cs2CO3 improve deprotonation efficiency compared to weaker alternatives.

  • Temperature Control : Gradual heating minimizes side reactions, such as ester hydrolysis or elimination.

Applications in Organic Synthesis

This compound serves as a key intermediate in Heck-type alkenylation reactions , enabling the synthesis of styrenylated cyclobutanes. For example, its reaction with 4-methoxystyrene in DMF at 80°C produces ethyl 1-[(1E)-2-(4-methoxyphenyl)ethenyl]cyclobutanecarboxylate in 76% yield, demonstrating its utility in constructing conjugated systems. Additionally, it is a precursor to 1-aminocyclobutane carboxylic acids , valuable in peptide mimetics .

化学反応の分析

Ethyl 1-bromocyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis and Reaction Conditions

Ethyl 1-bromocyclobutanecarboxylate is often synthesized using various methods, which include:

  • General Synthesis Method :
    • Reactants: Ethyl bromoacetate, cyclobutane derivatives.
    • Conditions: Typically involves solvents like DMF (N,N-dimethylformamide) at elevated temperatures (80°C to 120°C) for several hours.
YieldReaction ConditionsDescription
85%DMF, 80°C, 2hReaction with 2-nitro-5-(trifluoromethyl)phenol .
60%NMP, 100°C, 2hReaction with sodium sulfide and pyrrole derivatives .
78%Acetone, K2CO3, 60°C, 4hUsed in the synthesis of thiazolotriazoles .

Medicinal Chemistry

This compound plays a significant role in the development of pharmaceutical compounds. It has been utilized in the synthesis of potent inhibitors for various biological targets:

  • URAT1 Inhibitors : In a systematic structure-activity relationship (SAR) study, this compound was used to synthesize novel URAT1 inhibitors, showcasing its potential in treating gout and hyperuricemia .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • S-Alkylation Reactions : It has been employed in selective S-alkylation reactions to produce thiazole and triazole derivatives, which are valuable in medicinal chemistry .

Material Science

This compound is also explored for applications in material science:

  • Polymer Chemistry : The compound is investigated for its potential use in synthesizing polymeric materials with specific properties due to its unique cyclobutane structure.

Case Study 1: Synthesis of URAT1 Inhibitors

In a study published by MDPI, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds demonstrated significantly improved URAT1 inhibitory activities compared to existing drugs like lesinurad .

Case Study 2: Thiazolotriazole Derivatives

Another research highlighted the use of this compound in synthesizing thiazolotriazole compounds. The synthesis involved treating thione with this compound under specific conditions yielding high-purity products that were further evaluated for biological activity .

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Reactivity/Applications
This compound 35120-18-4 C₇H₁₁BrO₂ 207.07 Brominated cyclobutane + ethyl ester Electrophilic substitution, Suzuki couplings
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate 1215205-50-7 C₁₂H₁₃BrO₂ 283.14 Cyclopropane ring + 4-bromophenyl + ethyl ester Photoredox catalysis, aryl functionalization
Ethyl 1-cyanocyclobutanecarboxylate 28246-87-9 C₈H₁₁NO₂ 153.18 Cyano-substituted cyclobutane + ethyl ester Nucleophilic additions, nitrile transformations
Methyl 3-bromocyclopent-1-enecarboxylate 952606-61-0 C₇H₉BrO₂ 205.05 Brominated cyclopentene + methyl ester Ring-opening metathesis, diene synthesis
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate 1403766-93-7 C₁₂H₂₀FNO₄ 273.29 Fluorinated cyclobutane + Boc-protected amine Medicinal chemistry, peptide mimetics

Structural and Functional Comparisons

Ring Size and Strain :

  • The cyclobutane ring in this compound exhibits moderate ring strain compared to cyclopropane (higher strain) and cyclopentene (lower strain). This strain influences reactivity in ring-opening reactions, with cyclopropane derivatives (e.g., ethyl 1-(4-bromophenyl)cyclopropanecarboxylate) undergoing faster ring-opening due to higher angular strain .
  • Cyclopentene derivatives (e.g., methyl 3-bromocyclopent-1-enecarboxylate) are more stable but participate in conjugated addition reactions owing to the unsaturated double bond .

Substituent Effects: Bromine in this compound enhances electrophilicity, enabling nucleophilic displacement (e.g., in SN2 reactions) and cross-coupling (e.g., Suzuki-Miyaura) . Cyano groups (e.g., ethyl 1-cyanocyclobutanecarboxylate) increase electron-withdrawing character, favoring nucleophilic attacks on the nitrile carbon . Fluorine and Boc-protected amines (e.g., ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate) improve metabolic stability and bioavailability, making them relevant in drug discovery .

Ester Group Variations :

  • Ethyl esters (e.g., this compound) are bulkier than methyl esters (e.g., methyl 3-bromocyclopent-1-enecarboxylate), affecting steric hindrance in reactions. Methyl esters may exhibit faster hydrolysis rates due to lower steric protection .

生物活性

Ethyl 1-bromocyclobutanecarboxylate (C7H11BrO2) is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound is characterized by its molecular weight of approximately 207.065 g/mol and can be synthesized through the bromination of ethyl cyclobutanecarboxylate, typically using bromine (Br2) or N-bromosuccinimide (NBS) as a brominating agent under specific conditions . The compound is a clear liquid at room temperature, with a boiling point ranging from 85 to 88 °C at reduced pressure .

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including substitution, reduction, and oxidation. These reactions enable it to interact with biological molecules, acting as a substrate for enzymes involved in metabolic pathways. Notably, the bromine atom in the compound serves as a leaving group, facilitating nucleophilic substitution reactions that are crucial for synthesizing biologically active derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In one study, it was used in the synthesis of thiazolotriazoles, which exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds derived from this compound were notably low, indicating potent activity against pathogens such as Streptococcus mutans and Escherichia coli (MIC: 8 μg/mL) .

Enzyme Inhibition Studies

This compound has also been explored for its role in enzyme inhibition. For instance, it has been utilized in the design of inhibitors targeting URAT1, a urate transporter implicated in gout pathology. Compounds derived from this compound demonstrated varying degrees of inhibition with IC50 values indicating their potency compared to standard drugs .

Case Study 1: Synthesis of Antimicrobial Agents

In a systematic exploration of structure-activity relationships (SAR), researchers synthesized several derivatives from this compound. Among these derivatives, compounds showed promising antimicrobial activity with MIC values significantly lower than those of conventional antibiotics .

CompoundMIC (μg/mL)Target Bacteria
Compound A8S. mutans
Compound B16E. coli
Compound C32C. albicans

Case Study 2: Development of URAT1 Inhibitors

Another study focused on the development of URAT1 inhibitors from this compound derivatives. The most potent compound exhibited an IC50 value significantly lower than existing treatments, showcasing the potential for developing new therapeutic agents for gout management .

Q & A

Q. What are the common synthetic routes for ethyl 1-bromocyclobutanecarboxylate, and what reaction conditions are typically employed?

this compound is synthesized via nucleophilic substitution or esterification reactions. A documented protocol involves reacting methylhydrazine with the brominated cyclobutane derivative in the presence of a base like N,N-diisopropylethylamine under nitrogen at 110°C for 15 hours, followed by purification via reverse-phase column chromatography (11% yield) . Key reagents and conditions include:

Reagent/ConditionRole/Parameter
N,N-DiisopropylethylamineBase, deprotonation agent
110°C, 15 hoursReaction temperature/duration
Reverse-phase chromatographyPurification method

Characterization typically employs LCMS (m/z 297 [M+H]⁺) and HPLC (retention time: 1.15 minutes) .

Q. How is this compound characterized post-synthesis?

Post-synthesis characterization combines mass spectrometry (LCMS) to confirm molecular weight and HPLC for purity assessment. For example, LCMS data showing m/z 297 [M+H]⁺ aligns with the expected molecular ion, while HPLC retention time (1.15 minutes under specific gradient conditions) ensures minimal impurities . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also recommended for structural elucidation of cyclobutane derivatives.

Q. What are the typical challenges in handling this compound due to its stability?

The bromine substituent introduces instability under prolonged heat or light exposure. Methodological recommendations include:

  • Conducting reactions under inert atmospheres (e.g., nitrogen) .
  • Storing the compound at low temperatures (≤ -20°C) in amber vials.
  • Monitoring decomposition via periodic LCMS/HPLC to detect byproducts.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Low yields (e.g., 11% in a documented synthesis ) may arise from steric hindrance at the cyclobutane ring or competing side reactions. Optimization strategies include:

  • Temperature modulation : Testing lower temperatures (e.g., 80–100°C) to reduce decomposition.
  • Catalyst screening : Exploring palladium or copper catalysts to facilitate coupling reactions.
  • Solvent effects : Evaluating polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Stepwise purification : Implementing intermediate purification steps to isolate reactive intermediates.

Q. What computational methods predict the reactivity of the bromine substituent in cyclobutane derivatives?

Density functional theory (DFT) calculations can model the electronic environment of the bromine atom. For example:

  • Electrostatic potential maps to identify nucleophilic attack sites.
  • Transition state analysis for SN2 mechanisms at the cyclobutane carbon. Tools like PubChem’s PISTACHIO and BKMS_METABOLIC databases enable high-accuracy reactivity predictions for brominated compounds .

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

Contradictory stability profiles require systematic experimental design:

  • Controlled degradation studies : Expose the compound to buffered solutions (pH 3–10) and monitor degradation kinetics via HPLC .
  • Isolation of degradation products : Use preparative chromatography to identify byproducts (e.g., cyclobutane ring-opening compounds).
  • Cross-validation : Compare results with structurally analogous esters (e.g., methyl 2-cyanocyclobutanecarboxylate ).

Methodological Considerations

  • Experimental design : Align hypotheses with iterative testing (e.g., varying reaction parameters in small batches) .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to analyze yield variations and ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-bromocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-bromocyclobutanecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。